molecular formula C20H32O4 B1252719 (5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid

(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid

Cat. No.: B1252719
M. Wt: 336.5 g/mol
InChI Key: RFCYXKNVYQOCTM-PEPUZGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14(R),15(S)-DiHETE is a DiHETE that is (5Z,8Z,10E,12E)-icosatetraenoic acid carrying two hydroxy substituents at positions 14 and 15 (the 14R,15S-stereoisomer). It has a role as a human xenobiotic metabolite. It is a conjugate acid of a 14(R),15(S)-DiHETE(1-).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various methods. Russell and Pabon (1982) described the synthesis of related hydroxyeicosatetraenoic acids, emphasizing the role of deuterium introduction and the use of ethyl 10,10-diethoxydeca-5,8-dienoate as a common intermediate (Russell & Pabon, 1982).

Biological Activities and Applications

  • Immune System Modulation : Ramstedt et al. (1984) found that leukocyte-derived (14R,15S)-14,15-dihydroxy-5Z,8Z,10E,12E-icosatetraenoic acid inhibits natural killer (NK) cell activity, suggesting a role in immune regulation (Ramstedt et al., 1984).
  • Chemical Stability and Bioactivity : Pfister et al. (2016) synthesized a stable isomer of (14R,15S)-14,15-dihydroxy-5Z,8Z,10E,12E-icosatetraenoic acid and found it retains key biological activities like vasoconstriction and antiproliferative effects (Pfister et al., 2016).

Implications in Disease and Treatment

  • Chemotherapy Resistance : Schlotterbeck et al. (2018) reported that certain polyunsaturated fatty acids, including related eicosatetraenoic acids, are implicated in inducing chemotherapy resistance, which is critical for understanding the impact of dietary fatty acids in cancer treatment (Schlotterbeck et al., 2018).

Chemical and Enzymatic Transformations

  • Enzymatic Reactivity : Yokoyama et al. (1986) showed that 12-lipoxygenase from porcine leukocytes reacts with hydroperoxyeicosatetraenoic acids, indicating a role in the enzymatic transformation of polyunsaturated fatty acids (Yokoyama et al., 1986).

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-10,13,16,18-19,21-22H,2-3,5,11-12,14-15,17H2,1H3,(H,23,24)/b6-4-,9-7-,10-8+,16-13+/t18-,19+/m0/s1

InChI Key

RFCYXKNVYQOCTM-PEPUZGFWSA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid
Reactant of Route 2
(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid
Reactant of Route 3
(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid
Reactant of Route 4
(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid
Reactant of Route 5
(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid
Reactant of Route 6
(5Z,8Z,10E,12E,14R,15S)-14,15-dihydroxyicosa-5,8,10,12-tetraenoic acid

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